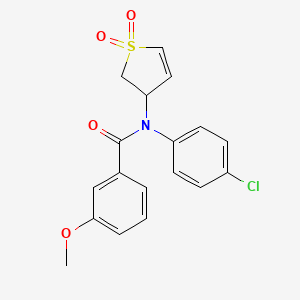

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

Description

This compound features a benzamide core substituted with a 3-methoxy group, an N-bound 4-chlorophenyl ring, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone group (1,1-dioxido) in the dihydrothiophene ring enhances polarity and metabolic stability, while the 4-chlorophenyl and 3-methoxy groups contribute to lipophilicity and target binding . Although direct pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogs.

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-24-17-4-2-3-13(11-17)18(21)20(15-7-5-14(19)6-8-15)16-9-10-25(22,23)12-16/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZGBYBTQQIJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide typically involves a multi-step process:

Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This step involves the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with an amine derivative of the 1,1-dioxido-2,3-dihydrothiophene.

Formation of the 3-methoxybenzamide: This involves the reaction of 3-methoxybenzoic acid with an amine derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its chemical properties.

Substitution: The 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Further oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Potential

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been investigated for its potential as a pharmacophore in drug design. Its interaction with dopamine D(4) receptors suggests relevance in treating neurological disorders. Compounds with similar structures have shown promise as selective ligands for these receptors, indicating potential therapeutic applications in neuropharmacology .

2. Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties. Specifically, studies have shown that benzamide derivatives can inhibit Hepatitis B virus (HBV) replication by enhancing the intracellular levels of APOBEC3G, an important factor in viral defense mechanisms .

Materials Science Applications

1. Organic Semiconductors

The unique electronic properties of this compound make it a candidate for development in organic semiconductor applications. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.

Biological Studies

1. Biological Activity Research

The compound has been subjected to various biological activity assays to evaluate its efficacy against different targets. For instance, it has been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. These studies are crucial for understanding its potential as an antimicrobial agent .

2. Mechanism of Action

The interaction of this compound with specific molecular targets (e.g., enzymes and receptors) is pivotal in modulating biological pathways. Understanding these interactions can lead to insights into its therapeutic mechanisms and guide further drug development efforts .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

*Estimated based on substituent contributions.

Biological Activity

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a synthetic organic compound with a complex structure that has drawn attention for its potential biological activities. This compound belongs to the class of benzamides and has been investigated for its interactions with various biological targets, particularly in the fields of neuropharmacology and antiviral research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.84 g/mol. The compound features a 4-chlorophenyl group and a thiophene derivative, specifically a 1,1-dioxido-2,3-dihydrothiophene moiety, which is critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Interaction with Dopamine Receptors

Studies have shown that this compound interacts with dopamine D(4) receptors. These receptors are implicated in various neurological disorders, making this compound relevant in neuropharmacological research. Compounds structurally similar to this one have demonstrated promise as selective ligands for these receptors.

2. Antiviral Activity

Recent findings suggest that derivatives of benzamides exhibit broad-spectrum antiviral effects. Specifically, compounds similar to this compound have been screened for their ability to inhibit Hepatitis B virus (HBV) replication. The mechanism appears to involve the enhancement of intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting HBV replication .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV | Inhibits HBV replication in vitro and in vivo; increases A3G levels. |

| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Neuropharmacological potential | Significant interaction with dopamine D(4) receptors; potential therapeutic implications. |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the enhancement of A3G levels suggests a multifaceted approach to inhibiting viral replication. Additionally, its interaction with dopamine receptors indicates potential pathways for addressing neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective for amide bond formation between carboxylic acid derivatives and aromatic amines. Post-synthesis, characterization should include:

- IR spectroscopy to confirm amide C=O stretching (~1650–1680 cm⁻¹).

- ¹H-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dihydrothiophene protons at δ 3.1–3.5 ppm).

- Elemental analysis to validate purity (>95% recommended) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

- Methodology : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5.0 , where protonation of the amide group minimizes non-radiative decay. At pH >7, deprotonation reduces fluorescence. Stability tests show fluorescence remains constant for ≥24 hours at 25°C .

- Key Data :

| Parameter | Value |

|---|---|

| λex/λem | 340 nm / 380 nm |

| LOD | 0.269 mg·L⁻¹ |

| LOQ | 0.898 mg·L⁻¹ |

Advanced Research Questions

Q. How can structural modifications enhance dopamine receptor (D4/D3) selectivity?

- Methodology :

- Alkyl chain elongation : Increasing the spacer between the benzamide and piperazine moieties (e.g., butyl vs. ethyl chains) reduces D4 affinity while improving D3 selectivity. For example, replacing a 2-carbon chain with a 4-carbon chain decreases D4 binding by >100-fold .

- Substituent tuning : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) on the piperazine ring enhance D3 affinity (Ki = 0.13–4.97 nM) while maintaining selectivity over D2 and 5-HT receptors .

Q. What in vivo pharmacokinetic challenges arise when radiolabeling this compound for PET imaging?

- Methodology : Carbon-11 labeling at the methoxy group ([¹¹C]CH3O) is feasible but requires rapid purification (<10 min half-life). Intraperitoneal administration in primates shows rapid CNS penetration, with saturation in D4-rich tissues (e.g., retina). Lipophilicity (logP = 2.37–2.55) must be optimized to balance brain uptake and nonspecific binding .

Q. How do crystallographic data inform conformational stability?

- Methodology : Single-crystal X-ray diffraction (292 K, R factor = 0.038) reveals planar amide geometry and dihedral angles (<10°) between aromatic rings, favoring π-π stacking. Solvent interactions (e.g., cyclohexane hemisolvate) stabilize the lattice but may reduce bioavailability .

Contradictions & Resolution

Q. Conflicting reports on fluorescence stability under varying temperatures: How to reconcile?

- Resolution : shows fluorescence stability at 25°C, but higher temperatures (>40°C) may induce aggregation (not tested). Cross-validate using dynamic light scattering (DLS) to monitor particle size changes during heating .

Methodological Best Practices

Q. What assays are critical for validating receptor binding specificity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.